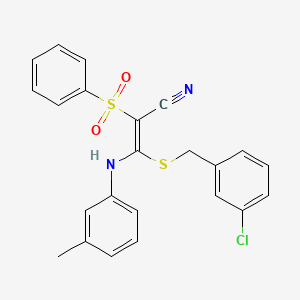
(E)-3-((3-chlorobenzyl)thio)-2-(phenylsulfonyl)-3-(m-tolylamino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((3-chlorobenzyl)thio)-2-(phenylsulfonyl)-3-(m-tolylamino)acrylonitrile, commonly known as CTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of CTAA is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cellular processes such as cell division and inflammation. CTAA has been shown to target specific proteins in cancer cells, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
CTAA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTAA inhibits the growth of cancer cells and reduces inflammation. In vivo studies have demonstrated that CTAA has anti-tumor effects in animal models. CTAA has also been found to have low toxicity and good biocompatibility.
実験室実験の利点と制限
CTAA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, the limitations of CTAA include its high cost and limited availability. Additionally, CTAA may not be suitable for certain experiments due to its specific properties and mechanism of action.
将来の方向性
There are several future directions for the research on CTAA. One potential direction is the development of CTAA-based materials with unique properties for various applications. Another direction is the investigation of CTAA as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of CTAA and its potential side effects.
Conclusion:
In conclusion, CTAA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of CTAA has been optimized to improve the yield and purity of the compound. CTAA has been investigated for its potential applications in pharmaceuticals, materials science, and agriculture. The mechanism of action of CTAA involves the inhibition of specific enzymes that are involved in cellular processes such as cell division and inflammation. CTAA has been found to exhibit various biochemical and physiological effects, including anti-tumor and anti-inflammatory properties. While CTAA has several advantages for lab experiments, its limitations include its high cost and limited availability. There are several future directions for the research on CTAA, including the development of CTAA-based materials and the investigation of CTAA as a potential therapeutic agent for various diseases.
合成法
The synthesis of CTAA involves the reaction of 3-chlorobenzyl chloride with sodium thiosulfate to form 3-chlorobenzylthiol. This intermediate is then reacted with m-toluidine and phenylsulfonyl chloride to obtain CTAA. The synthesis method of CTAA has been optimized to improve the yield and purity of the compound.
科学的研究の応用
CTAA has been investigated for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceutical research, CTAA has been found to exhibit anti-tumor and anti-inflammatory properties. In materials science, CTAA has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, CTAA has been studied for its potential as a pesticide.
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(3-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-7-5-10-20(13-17)26-23(29-16-18-8-6-9-19(24)14-18)22(15-25)30(27,28)21-11-3-2-4-12-21/h2-14,26H,16H2,1H3/b23-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMUFCCNXSGRPQ-GHVJWSGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

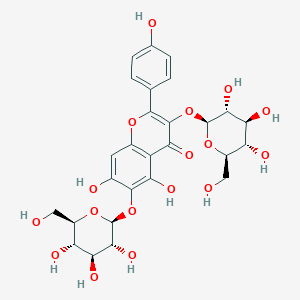
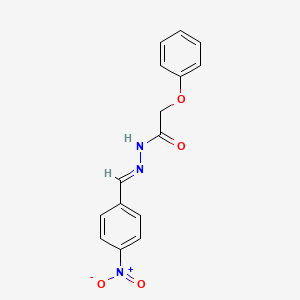

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922133.png)

![7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile](/img/structure/B2922136.png)
![N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922137.png)
![exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2922139.png)
![4-methyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2922140.png)
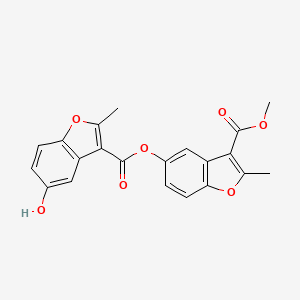
![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2922145.png)
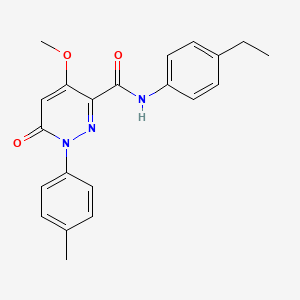
![1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2922147.png)
![1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922148.png)